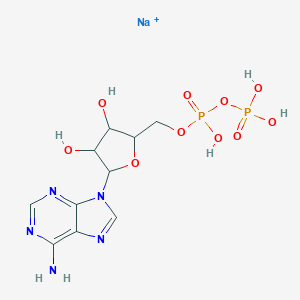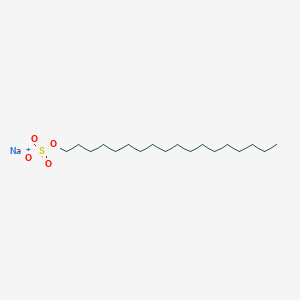
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Übersicht
Beschreibung
Sodium adenosine diphosphate (Adenosine5'-diphosphate,monosodiumsaltdihydrate) is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is involved in various biochemical processes, including energy metabolism and signal transduction. This compound is a key intermediate in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), making it essential for maintaining cellular energy balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine5'-diphosphate,monosodiumsaltdihydrate can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and specific kinases. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form ADP. This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Yeast cells, such as Saccharomyces cerevisiae, are commonly used to produce nucleotides, including this compound, through fermentation. The cells are cultured in nutrient-rich media, and the nucleotides are extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine5'-diphosphate,monosodiumsaltdihydrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to adenosine monophosphate (AMP) and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP) in the presence of specific kinases.
Oxidation-Reduction: this compound can participate in redox reactions, particularly in the electron transport chain during cellular respiration.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions with the presence of water and enzymes such as ATPases.
Phosphorylation: Requires kinases and ATP as a phosphate donor, often in the presence of magnesium ions.
Oxidation-Reduction: Involves electron carriers such as NADH and FADH2 in the mitochondria.
Major Products Formed
Hydrolysis: Produces adenosine monophosphate (AMP) and inorganic phosphate.
Phosphorylation: Produces adenosine triphosphate (ATP).
Oxidation-Reduction: Produces ATP and water as end products of the electron transport chain.
Wissenschaftliche Forschungsanwendungen
Adenosine5'-diphosphate,monosodiumsaltdihydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study kinase activity and nucleotide metabolism.
Biology: Plays a crucial role in cellular energy metabolism and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for cellular energy status.
Industry: Used in the production of nucleotide-based pharmaceuticals and as an additive in energy drinks and supplements.
Wirkmechanismus
Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of this compound include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, this compound is involved in the production of ATP through oxidative phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): The primary energy carrier in cells, which can be converted to Adenosine5'-diphosphate,monosodiumsaltdihydrate.
Adenosine Monophosphate (AMP): A product of this compound hydrolysis and a precursor for ATP synthesis.
Guanosine Diphosphate (GDP): Another nucleotide involved in energy transfer, similar to this compound but with guanine as the base.
Uniqueness
This compound is unique in its role as an intermediate in the ATP-AMP conversion cycle, making it essential for maintaining cellular energy homeostasis. Its ability to participate in both phosphorylation and hydrolysis reactions distinguishes it from other nucleotides.
Eigenschaften
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHFIIOXORNJT-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341117 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-42-5 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)



![3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B73451.png)




